molecular formula C12H5F19O B1586988 (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane CAS No. 41925-33-1

(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane

Cat. No. B1586988
CAS RN: 41925-33-1
M. Wt: 526.14 g/mol
InChI Key: ZFJPGQQBBNLQOX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of Polyfluorinated Materials : A study focused on the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, a material derived from the nucleophilic substitution reaction of epichlorohydrin with tetrahydroperfluoro-1-octanol. This compound was synthesized by ring-opening polymerization using boron trifluoride etherate as the initiator. This research highlights the potential of this compound in synthesizing polyfluorinated materials with specific structural characteristics (Li Zhan-xiong, 2012).

Chemical Reactions and Derivatives

  • Formation of Alcohols and Esters : The compound has been used in the synthesis of α-hydroxy-β-triflamido esters through ring-opening of alkoxycarbonyl oxiranes. This process occurs under solid-liquid heterogeneous conditions, indicating the compound’s versatility in synthesizing various esters and alcohols (Vittoria Lupi et al., 2005).

Polymerization and Adhesive Applications

  • Ambient Temperature Polymerization : This compound has been used in a study for ambient temperature polymerization of oxiranes initiated by a novel MSbF6/H2O co-initiator system. The research demonstrates its application in developing one-component adhesives, where the curing reaction is balanced with cyclic dimerization (Lewis M. Broomfield et al., 2012).

Industrial Applications

  • Gas-phase Production Process : The compound has been studied in the design of a continuous gas-phase process for the production of hexafluoropropene oxide (HFPO). This study is significant in the context of manufacturing high-performance organofluorine products and highlights the environmental benefits of using molecular oxygen as the oxidizing agent (D. Lokhat et al., 2017).

Chemical Analysis and Spectroscopy

  • Rotational Spectroscopy Insights : Research into the rotational spectrum of 2,2-bis(trifluoromethyl)oxirane used chirped pulse Fourier transform microwave spectrometer to determine spectroscopic constants. This study provides insights into the molecular structure and behavior of similar fluorinated compounds (S. Cooke & Andrea J. Minei, 2012).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For more specific information on “(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane”, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F19O/c13-4(14,1-3-2-32-3)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJPGQQBBNLQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F19O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880421
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane

CAS RN

41925-33-1
Record name 2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
Source CAS Common Chemistry
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Source ChemIDplus
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Reactant of Route 2
(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Reactant of Route 3
Reactant of Route 3
(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Reactant of Route 4
(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Reactant of Route 5
(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Reactant of Route 6
(2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane

Citations

For This Compound
3
Citations
A Donnadio, M Pica, S Subianto, DJ Jones… - …, 2014 - Wiley Online Library
Layered zirconium phosphate (ZP) that bears fluorinated alkyl chains bonded covalently to the layers (ZPR) was used as a nanofiller in membranes based on a short‐side‐chain …
RD Van de Grampel, W Ming, WJH Van Gennip… - Polymer, 2005 - Elsevier
A simple method is described on the preparation of low surface-tension epoxy films via thermal curing. First a partially fluorinated diamine was synthesized by reacting perfluoroalkyl …
Number of citations: 70 www.sciencedirect.com
M Pica, A Donnadio, M Casciola - Coordination Chemistry Reviews, 2018 - Elsevier
The present review aims to retrace the main stages of the development of the chemistry of α-type zirconium monohydrogen phosphate layered compound (α-ZrP) from the earlier studies …
Number of citations: 38 www.sciencedirect.com

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